Hydroxy Ziprasidone

概要

説明

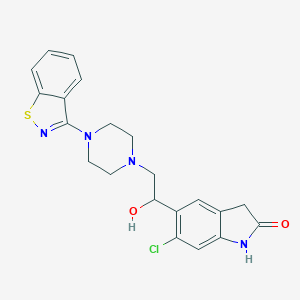

Hydroxy Ziprasidone is a derivative of Ziprasidone, an atypical antipsychotic drug used to treat schizophrenia, bipolar mania, and acute agitation in schizophrenic patients . It is a piperazine compound having 1,2-benzothiazol-3-yl- and 2-(6-chloro-1,3-dihydro-2-oxindol-5-yl)ethyl substituents attached to the nitrogen atoms .

Synthesis Analysis

The synthesis of Ziprasidone involves a practical approach to amorphization, which includes grinding in high-energy planetary ball mills or cryogenic mills . The process aims at increasing the solubility and dissolution rate of Ziprasidone, a Biopharmaceutics Classification System (BCS) class II compound .

Molecular Structure Analysis

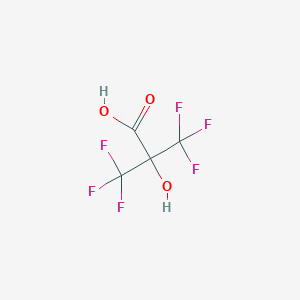

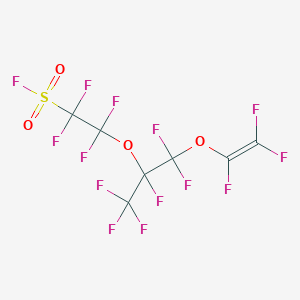

The molecular formula of Hydroxy Ziprasidone is C21H21ClN4O2S . The compound has a molecular weight of 428.9 g/mol . The InChI string and Canonical SMILES provide a detailed view of the molecular structure .

Physical And Chemical Properties Analysis

Hydroxy Ziprasidone has a molecular weight of 428.9 g/mol, an XLogP3-AA of 2.9, and a topological polar surface area of 96.9 Ų . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 4 rotatable bonds .

科学的研究の応用

Pharmacological Profile and Efficacy

- Ziprasidone in Bipolar Disorders: Ziprasidone is primarily recognized for its antagonism at 5-hydroxytryptamine (5HT) receptors and D2 receptors. It exhibits pre- and post-synaptic agonism for 5HT1A receptors, and inhibits serotonin and norepinephrine reuptake. Its efficacy in bipolar disorder, especially in treating manic and mixed episodes, and as maintenance therapy, is well-documented (Sacchetti, Galluzzo, & Valsecchi, 2011). Similarly, Versiani (2006) confirms its efficacy in bipolar mania and dysphoric mania (Versiani, 2006).

Mechanism of Action

- Unique Receptor Binding Profile: Ziprasidone has a unique combination of pharmacological activities at human receptors. It has high affinity for human 5-HT receptors and dopamine D(2) receptors. This receptor profile is associated with its clinical effectiveness in treating schizophrenia's positive, negative, and affective symptoms with minimal side effects (Schmidt, Lebel, Howard, & Zorn, 2001).

Clinical Use and Formulation

- Clinical Use and Efficacy: Ziprasidone is effective against various symptoms in schizophrenia and schizoaffective disorder with minimal motor, cognitive, and prolactin-related side effects (Daniel & Copeland, 2000). Additionally, Murkute et al. (2021) identified a novel impurity in ziprasidone, named methylene ziprasidone dimer (MZD), which was isolated and characterized in their research (Murkute, Singh, Vasantharaju, Bhat, Godbole, Upadhyay, & Trivedi, 2021).

- Bi-layer Floating Tablets: Dinakaran et al. (2011) explored bi-layer floating tablets of ziprasidone HCl and trihexyphenidyl HCl, indicating a bimodal release from the matrix tablets (Dinakaran, Kumar, Banji, Avasarala, & Rao, 2011).

Solubility and Complexation Studies

- Complexation for Enhanced Solubility: Londhe & Krishnan (2020) focused on complexation of ziprasidone with β-cyclodextrin to improve aqueous solubility, a significant challenge for hydrophobic drugs like ziprasidone (Londhe & Krishnan, 2020).

Comparative Studies

- Comparison with Other Antipsychotics: A study by Hirsch & Power (1999) compared ziprasidone with haloperidol, demonstrating its effectiveness in reducing overall psychopathology and better tolerance compared to haloperidol (Hirsch & Power, 1999).

Analytical Methods

- Spectrophotometric Determination: Annapurna & Malavika (2022) developed new spectrophotometric methods for determining ziprasidone in pharmaceutical formulations, offering simple, precise, and accurate techniques (Annapurna & Malavika, 2022).

Therapeutic Effects Beyond Schizophrenia

- Application in PTSD and Neurogenesis: Peng et al. (2013) explored ziprasidone's therapeutic effects in PTSD, highlighting its role in neurogenesis and its potential in treating anxiety-like behaviors in a rat model of PTSD (Peng, Zhang, Wang, Chen, Xue, Wang, Yang, Chen, Liu, Kuang, & Tan, 2013).

- Neuroprotective Effects in Stroke: Kam et al. (2012) reported neuroprotective effects of ziprasidone in a rat model of ischemic stroke, suggesting its potential in clinical applications beyond its primary use (Kam, Jalin, Choi, Kaengkan, Park, Kim, & Kang, 2012).

Safety And Hazards

将来の方向性

Future drug development needs to have a greater understanding of mechanisms with hypothesis-driven clinical trials based on preclinical findings . It is predicted that future drug development will identify new agents targeting the molecular mechanisms involved in the pathophysiology of mood disorders .

特性

IUPAC Name |

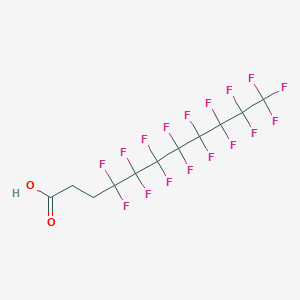

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1-hydroxyethyl]-6-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11,18,27H,5-8,10,12H2,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNREZQRIITXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)C4=NSC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy Ziprasidone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Aniline, N-[2-(trimethylsiloxy)ethyl]-](/img/structure/B105888.png)